3-Chloro-6-methoxy-2-methyl-2H-indazole

Medicinal Chemistry CNS Drug Development MAO Inhibition

Sourcing N2-methylated indazoles with a 3-chloro handle for SAR studies often leads to supply bottlenecks due to challenging regioselective synthesis. This compound offers a reliable solution. - Enables modular diversification via the 3-chloro leaving group for focused kinase inhibitor library construction. - The N2-methyl substitution pattern is critical for achieving dual MAO-A/B inhibition and BBB permeability, a profile unattainable with N1-methyl analogs. - The pre-installed 6-methoxy group provides a direct starting point for synthesizing IDO1 inhibitors relevant to cancer immunotherapy.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Cat. No. B11904297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methoxy-2-methyl-2H-indazole
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)OC)Cl
InChIInChI=1S/C9H9ClN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3
InChIKeyWDJXTVUXJPIUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methoxy-2-methyl-2H-indazole Overview


3-Chloro-6-methoxy-2-methyl-2H-indazole (CAS No. 1784339-87-2, molecular formula C9H9ClN2O, molecular weight 196.63) is a heterocyclic compound belonging to the 2H-indazole family, featuring a bicyclic core with a chloro substituent at position 3, a methoxy group at position 6, and an N-methyl substituent at position 2 of the pyrazole ring . This specific substitution pattern distinguishes it from other indazole derivatives and provides a versatile scaffold for the development of kinase inhibitors and other biologically active molecules [1]. 2H-Indazoles are historically more challenging to synthesize than their 1H-regioisomers, making this N2-methylated analog a valuable intermediate in structure-activity relationship (SAR) studies [2].

3-Chloro-6-methoxy-2-methyl-2H-indazole: Irreplaceable Scaffold


The specific arrangement of substituents on the indazole core profoundly influences biological activity, target selectivity, and physicochemical properties. The combination of a 3-chloro group, a 6-methoxy group, and an N2-methyl group creates a unique pharmacophore that generic 2H-indazole scaffolds (e.g., 2-methyl-2H-indazole) cannot replicate. Substitution at the 3-position with chlorine has been shown to modulate muscarinic acetylcholine receptor activity, with the 3-chloro analog (8d) exhibiting a pEC50 of 5.79 ± 0.06 (EC50 = 1.6 µM) in calcium mobilization assays, whereas the unsubstituted or differently substituted analogs show markedly different potencies and efficacies [1]. Furthermore, N2-methylation, as opposed to N1-methylation, is critical for achieving dual MAO-A/B inhibition and favorable blood-brain barrier permeability [2]. Simply procuring a generic indazole or a mono-substituted analog will not provide the same reactivity profile or biological outcome, underscoring the need for this specific compound.

3-Chloro-6-methoxy-2-methyl-2H-indazole vs. Analogs: Quantitative Evidence


N2- vs. N1-Methylation: MAO Inhibition & BBB Penetration

The N2-methylated 2H-indazole scaffold is a key structural determinant for achieving balanced dual MAO-A/B inhibition and favorable blood-brain barrier (BBB) permeability. In a direct head-to-head comparison within the same chemical series, the N2-methylated 2H-indazole derivative (NTZ-1442) demonstrated dual MAO-A/B activity with an hMAO-B IC50 of 8.08 nM and hMAO-A IC50 of 0.56 µM (Selectivity Index = 70). In contrast, its N1-methylated 1H-indazole counterpart (NTZ-1441) was a highly selective MAO-B inhibitor (IC50 0.662 nM, >15,000-fold selectivity) with minimal MAO-A activity [1]. Both compounds were predicted to cross the BBB, but their distinct selectivity profiles mean that the N2-methylated scaffold is uniquely suited for applications requiring balanced dual inhibition. For 3-Chloro-6-methoxy-2-methyl-2H-indazole, the N2-methyl group is a foundational element for potential dual-target CNS applications.

Medicinal Chemistry CNS Drug Development MAO Inhibition

3-Chloro Substitution: M5 Receptor Modulation

The 3-chloro substituent on the indazole ring significantly modulates the potency and efficacy of analogs as muscarinic M5 receptor positive allosteric modulators (PAMs). In a comparative study of 3-substituted indazole analogs attached at the 6-position, the 3-chloro analog (compound 8d) exhibited a pEC50 of 5.79 ± 0.06, corresponding to an EC50 of 1.6 µM, with an acetylcholine (ACh) max of 77 ± 2% [1]. This performance is distinct from other 3-substituents: the 3-fluoro analog (8b, pEC50 5.82, EC50 1.5 µM, ACh max 89%) and the 3-methoxy analog (8e, pEC50 5.58, EC50 2.6 µM, ACh max 85%). The 3-chloro group thus provides a unique balance of potency and efficacy, underscoring its importance for achieving a specific pharmacological profile [1].

Neuroscience GPCR Pharmacology Positive Allosteric Modulation

Role of the 6-Methoxy Group in IDO1 Inhibition

The 6-methoxy group is a critical functional moiety for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity within the 2-methyl-2H-indazole scaffold. A derivative of 6-methoxy-2-methyl-2H-indazole demonstrated an IDO1 IC50 of 5.3 µM, whereas the parent scaffold (2-methyl-2H-indazole) lacks this activity . This class-level inference highlights that the 6-methoxy group is a key pharmacophoric element for engaging the IDO1 enzyme. The target compound, 3-Chloro-6-methoxy-2-methyl-2H-indazole, incorporates this essential methoxy group, positioning it as a suitable starting point for developing IDO1 inhibitors, a class of immunotherapeutic agents [1].

Immuno-Oncology Enzyme Inhibition Immunotherapy

3-Chloro-6-methoxy Substitution: Lipophilicity & Synthetic Utility

The 3-chloro-6-methoxy-2-methyl-2H-indazole scaffold offers a balanced lipophilicity profile suitable for blood-brain barrier penetration and oral bioavailability. While a specific LogP value for the target compound is not reported, the presence of the chloro and methoxy groups, along with the N2-methyl group, is predicted to confer moderate lipophilicity . In contrast, the unsubstituted 2-methyl-2H-indazole (MW 132.16) has a significantly lower molecular weight and predicted lipophilicity, which would limit its potential for target engagement in hydrophobic binding pockets. Furthermore, 2H-indazoles are historically more challenging to synthesize than 1H-indazoles [1], making this pre-functionalized N2-methylated analog a valuable time-saving intermediate. The presence of the 3-chloro group also provides a synthetic handle for further derivatization via cross-coupling reactions, a feature absent in non-chlorinated analogs .

Drug Design Physicochemical Properties Medicinal Chemistry

3-Chloro-6-methoxy-2-methyl-2H-indazole Applications


Dual MAO-A/B Inhibitors for CNS Disorders

The N2-methyl-2H-indazole core is essential for achieving dual MAO-A/B inhibition with favorable blood-brain barrier permeability [1]. 3-Chloro-6-methoxy-2-methyl-2H-indazole serves as a critical scaffold for synthesizing derivatives targeting neurodegenerative diseases like Parkinson's and Alzheimer's. Procurement of this compound enables SAR studies to optimize dual inhibition profiles, a goal unattainable with N1-methylated analogs which primarily confer selective MAO-B inhibition [1].

Muscarinic M5 PAM Synthesis

The 3-chloro substituent on the indazole ring contributes to a specific potency and efficacy profile at the muscarinic M5 receptor [2]. 3-Chloro-6-methoxy-2-methyl-2H-indazole is a valuable intermediate for the synthesis of novel M5 PAMs, which are of interest for treating schizophrenia, Alzheimer's disease, and other CNS disorders. Substituting with other halogens or functional groups at the 3-position will alter the pharmacological outcome [2].

IDO1 Inhibitor Optimization in Immuno-Oncology

The 6-methoxy group is a key pharmacophoric element for IDO1 inhibitory activity . 3-Chloro-6-methoxy-2-methyl-2H-indazole provides a pre-functionalized indazole core with this essential methoxy group, making it an ideal starting point for the synthesis of IDO1 inhibitors. These inhibitors are crucial for cancer immunotherapy, as they prevent tumor immune evasion . The 3-chloro group further allows for modular diversification to improve potency and selectivity.

Kinase Inhibitors with Improved Physicochemical Properties

The 2H-indazole scaffold is a proven template for kinase inhibition, with derivatives showing activity against SGK1, Tie2, and SRC kinases [3]. The 3-chloro-6-methoxy substitution pattern enhances lipophilicity and provides a synthetic handle (the 3-chloro group) for further derivatization . 3-Chloro-6-methoxy-2-methyl-2H-indazole is thus a superior building block for constructing focused kinase inhibitor libraries compared to simpler, non-functionalized indazoles, potentially leading to compounds with improved drug-like properties and target engagement .

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